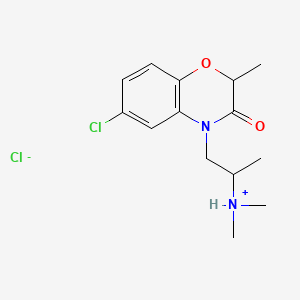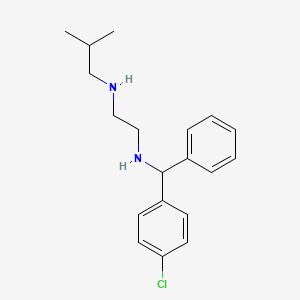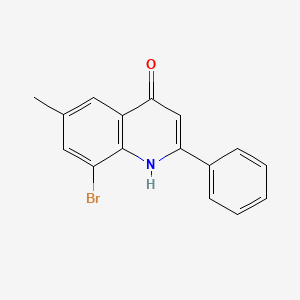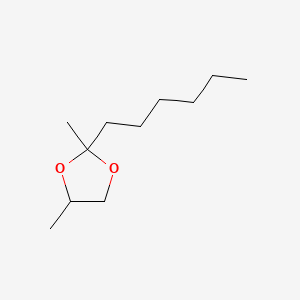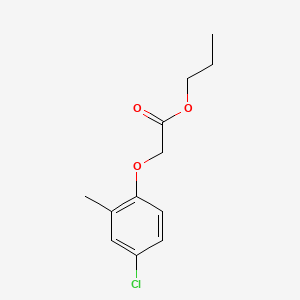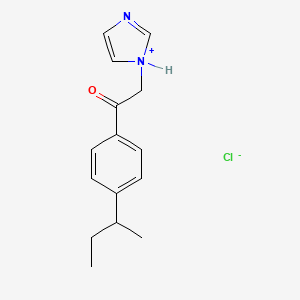
N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a sec-butyl group attached to the benzoyl moiety, which is further linked to an imidazole ring through a methyl bridge. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-sec-butylbenzoyl chloride with a suitable methylating agent to form the benzoyl intermediate.
Imidazole Ring Formation: The benzoyl intermediate is then reacted with imidazole under basic conditions to form the desired imidazole derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the imidazole derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the benzoyl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
Applications De Recherche Scientifique
N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The sec-butylbenzoyl moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: An imidazole derivative with a methyl group at the nitrogen position.
4-Methylimidazole: An imidazole derivative with a methyl group at the fourth carbon position.
Benzimidazole: A compound with a fused benzene and imidazole ring system.
Uniqueness
N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride is unique due to the presence of the sec-butylbenzoyl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
77234-73-2 |
|---|---|
Formule moléculaire |
C15H19ClN2O |
Poids moléculaire |
278.78 g/mol |
Nom IUPAC |
1-(4-butan-2-ylphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-3-12(2)13-4-6-14(7-5-13)15(18)10-17-9-8-16-11-17;/h4-9,11-12H,3,10H2,1-2H3;1H |
Clé InChI |
SSKFWNWEKJXPGN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


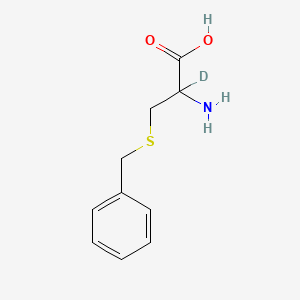
![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
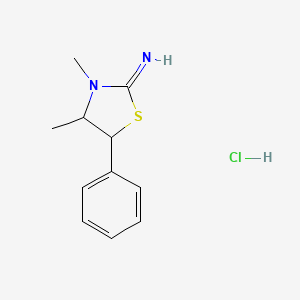
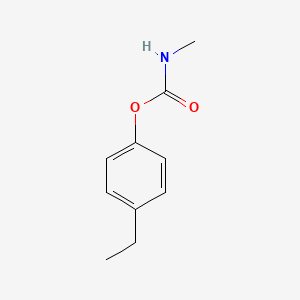
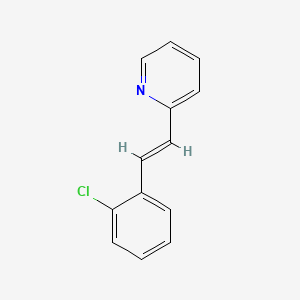
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)

![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
